molecular formula C6H8N2O B3047456 (E)-3-(Dimethylamino)-2-formylacrylonitrile CAS No. 13974-68-0

(E)-3-(Dimethylamino)-2-formylacrylonitrile

Cat. No. B3047456
CAS RN: 13974-68-0
M. Wt: 124.14 g/mol
InChI Key: RRUXUDNMISMLAO-GQCTYLIASA-N
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Description

(E)-3-(Dimethylamino)-2-formylacrylonitrile, also known as DMFAN, is an organic compound belonging to the class of nitriles. It is a colorless liquid at room temperature and is soluble in organic solvents. DMFAN is a versatile building block for organic synthesis and is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also found applications in the field of biochemistry and molecular biology.

Scientific Research Applications

1. Crystallographic Studies and Molecular Interactions

(E)-3-(Dimethylamino)-2-formylacrylonitrile is studied for its isomeric forms and molecular interactions. Research by Tammisetti et al. (2018) shows the crystal structures of its Z and E isomers, revealing differences in molecular interactions and stability. This work contributes to our understanding of molecular structures and interactions in crystallography (Tammisetti et al., 2018).

2. Fluorescence Properties in Conjugated Compounds

Investigations into the fluorescence properties of related compounds show the impact of substituents on crystal lattices and photochemical behavior. Research by Percino et al. (2013) explores how molecular packing in single crystals affects fluorescence, shedding light on potential applications in materials science and photonics (Percino et al., 2013).

3. Synthesis and Reactivity in Organic Chemistry

The reactivity of derivatives of this compound is pivotal in organic synthesis. Jachak et al. (1993) studied the reactivity of 3-dimethylamino-2-formylpropenenitrile with various amino compounds, leading to the synthesis of several derivatives, which is crucial for the development of novel organic compounds (Jachak et al., 1993).

4. Catalysis and Polymer Synthesis

In polymer chemistry, this compound plays a role in novel synthesis methods. Research by Chanda et al. (2005) demonstrates its use in a microwave-assisted, solvent-free synthesis of polarized enamines, highlighting its utility in eco-friendly and efficient synthesis processes (Chanda et al., 2005).

5. Bioconjugation and Biomedical Applications

In the field of bioconjugation, this compound's derivatives find use in medical research. Totaro et al. (2016) conducted a systematic investigation of EDC/sNHS-mediated bioconjugation reactions for carboxylated peptide substrates, which are essential for advancing biomedical research (Totaro et al., 2016).

properties

IUPAC Name

(E)-3-(dimethylamino)-2-formylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-8(2)4-6(3-7)5-9/h4-5H,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUXUDNMISMLAO-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C=O)\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(Dimethylamino)-2-formylacrylonitrile

CAS RN

13974-68-0
Record name NSC128002
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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